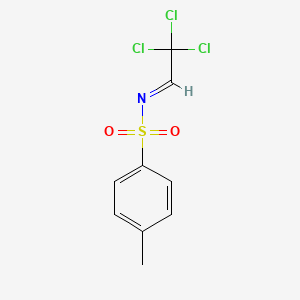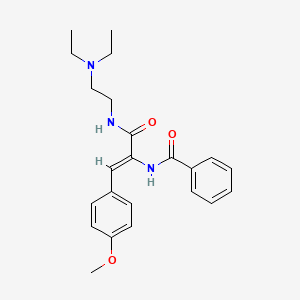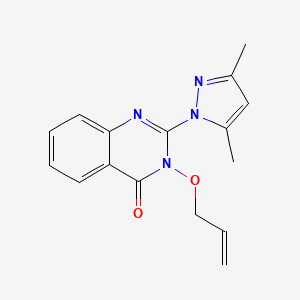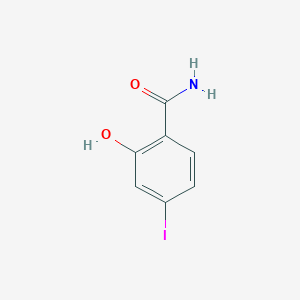
Propanenitrile, 3,3'-(methylphosphinidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units
Métodos De Preparación
The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .
Aplicaciones Científicas De Investigación
Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.
Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propanenitrile, 3,3’-(phenylphosphinidene)bis-:
Propiedades
Número CAS |
4023-56-7 |
|---|---|
Fórmula molecular |
C7H11N2P |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
Clave InChI |
MMHHJEKZUDOAGU-UHFFFAOYSA-N |
SMILES canónico |
CP(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)


![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)






![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)

